molecular formula C6H7N3O2 B021948 2-Amino-3-methyl-5-nitropyridine CAS No. 18344-51-9

2-Amino-3-methyl-5-nitropyridine

Cat. No. B021948
CAS RN: 18344-51-9
M. Wt: 153.14 g/mol
InChI Key: JLPYUDJJBGYXEZ-UHFFFAOYSA-N
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Patent
US07846941B2

Procedure details

5-Nitro-1H-pyrrolo[2,3-b]pyridine 506 of is prepared by reacting 3-methyl-5-nitro-pyridin-2-ylamine 505 with t-butyloxycarbonyl anhydride in an appropriate solvent (e.g. ethyl acetate and hexanes). Concentration and extraction provides a Boc-protected intermediate that is then reacted with 2 equivalents of butyllithium in an appropriate polar solvent (e.g. tetrahydrofuran) with cooling (e.g. 0° C.), followed by the addition of dimethylformamide and stirring for 30 minutes to one hour, followed by addition of 5.5 M HCl. Isolation by conventional means (e.g. extraction and silica gel chromatography) provides 506. (Hands et. al., Synthesis 1996, 877-882.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
t-butyloxycarbonyl anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH2:11])=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.[C:12](OCC)(=O)C>>[N+:8]([C:6]1[CH:7]=[C:2]2[CH:1]=[CH:12][NH:11][C:3]2=[N:4][CH:5]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])N
Step Two
Name
t-butyloxycarbonyl anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration and extraction

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.